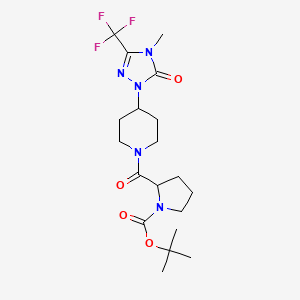

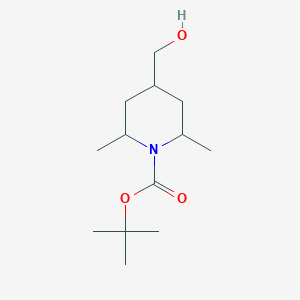

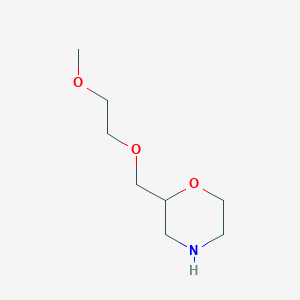

(E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide, also known as DCFH-DA, is a fluorescent probe commonly used in scientific research. It is a derivative of 2',7'-dichlorofluorescin (DCF), which is a non-fluorescent compound. DCFH-DA is widely used to detect reactive oxygen species (ROS) in living cells and has a broad range of applications in various fields of research.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

N-Heterocyclic Carbene Formation

A study by Hudnall and Bielawski (2009) highlights the formation of an N-heterocyclic carbene (NHC) through treatment with dimethylmalonyl dichloride and subsequent processes. This NHC displays unique properties, such as the ability to insert into a C-H bond and reversibly fix carbon monoxide, signifying its potential in organic synthesis and coordination chemistry (Hudnall & Bielawski, 2009).

Use in Organic Synthesis

Le Bras and Muzart (2018) reviewed the uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as reagents, highlighting their role in delivering atoms for the synthesis of various compounds under different conditions. This underscores the versatility of compounds like (E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide in synthetic chemistry (Le Bras & Muzart, 2018).

Development of Novel Ligands

Research by Oladipo, Omondi, and Mocktar (2019) involved the synthesis of N,N'-diarylformamidine dithiocarbamate ligands, demonstrating the use of formamidine compounds in the development of ligands with potential antimicrobial and antioxidant properties (Oladipo, Omondi, & Mocktar, 2019).

Catalysis and Reaction Mechanisms

Organocatalysis

Ahmad, Braddock, Cansell, and Hermitage (2007) discovered that compounds like dimethylformamide can act as catalysts for bromolactonisation and bromoacetoxylation of alkenes, highlighting the potential of similar compounds in catalytic processes (Ahmad et al., 2007).

Cyanation of Heteroarenes

Ding and Jiao (2011) described the use of N,N-dimethylformamide for the direct cyanation of indoles and benzofurans, showcasing the utility of formamidine compounds in facilitating complex organic transformations (Ding & Jiao, 2011).

Biological Evaluation and Pharmaceutical Research

Anticonvulsant Agents

Yogeeswari, Sriram, and colleagues (2005) investigated N4-(2,6-dimethylphenyl) semicarbazones, related to formamidine derivatives, as potential anticonvulsant agents, indicating the relevance of formamidine compounds in medicinal chemistry (Yogeeswari et al., 2005).

5-HT₆ Receptor Antagonists

A study by Yoo, Hayat, Rhim, and Park Choo (2012) synthesized formimidamides as potent 5-HT₆ receptor antagonists, highlighting the application of formamidine derivatives in the development of new drugs (Yoo et al., 2012).

Biochemical Applications

Liu, Lee, and Chan (1977) reported the preparation of N,N,N',N'-tetramethylphosphorodiamidates, intermediates in alcohol deoxygenation, demonstrating the use of N,N-dimethylformamide in biochemical applications (Liu, Lee, & Chan, 1977).

Eigenschaften

IUPAC Name |

(3E)-1-[(2,6-dichlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N3O2/c1-16(2)7-14-11(17)15-18-6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3,(H,15,17)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWOGGMELBZFAU-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)NOCC1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=O)NOCC1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2452794.png)

![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2452798.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2452801.png)

![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)

![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-oxoacetamide](/img/structure/B2452813.png)

![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)